REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([NH:6][CH3:7])=[C:4]([N+:10]([O-])=O)[CH:3]=1.C([O-])=O.[NH4+]>C(O)C.[Zn]>[Cl:1][C:2]1[CH:3]=[C:4]([NH2:10])[C:5]([NH:6][CH3:7])=[CH:8][CH:9]=1 |f:1.2|
|
Name
|
|
Quantity
|
713 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(NC)C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
745 mg
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The room temperature suspension is filtered through a bed of Celite
|
Type
|
WASH
|
Details
|
the filtrate is rinsed with additional methanol (10 mL)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C(=CC1)NC)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 592 mg | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 99.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |